5-Methyl-4-(1H-pyrazol-1-yl)thiazol-2-amine
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Overview
Description
5-Methyl-4-(1H-pyrazol-1-yl)thiazol-2-amine is a heterocyclic compound that features a thiazole ring fused with a pyrazole ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4-(1H-pyrazol-1-yl)thiazol-2-amine typically involves the reaction of appropriate thiazole and pyrazole derivatives under controlled conditions. One common method includes the cyclization of a thioamide with a hydrazine derivative, followed by methylation and subsequent functional group modifications .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-4-(1H-pyrazol-1-yl)thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted thiazole and pyrazole derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
5-Methyl-4-(1H-pyrazol-1-yl)thiazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential as an anti-inflammatory, analgesic, and anticancer agent.
Industry: Utilized in the development of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 5-Methyl-4-(1H-pyrazol-1-yl)thiazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of biological processes such as cell division or signal transduction. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-5-(2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4-yl)thiazol-2-amine
- N-(1H-pyrazol-5-yl)-1,3,4-thiadiazol-2(3H)-imine
- 5-Methyl-N-(4-methylpyrimidin-2-yl)-4-(1H-pyrazol-4-yl)thiazol-2-amine
Uniqueness
5-Methyl-4-(1H-pyrazol-1-yl)thiazol-2-amine is unique due to its specific substitution pattern and the presence of both thiazole and pyrazole rings. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C7H8N4S |
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Molecular Weight |
180.23 g/mol |
IUPAC Name |
5-methyl-4-pyrazol-1-yl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C7H8N4S/c1-5-6(10-7(8)12-5)11-4-2-3-9-11/h2-4H,1H3,(H2,8,10) |
InChI Key |
HNKYTJDWTICWMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)N)N2C=CC=N2 |
Origin of Product |
United States |
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